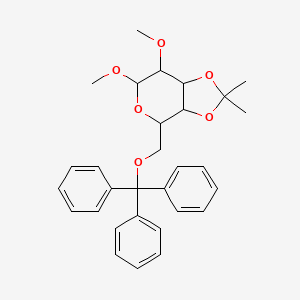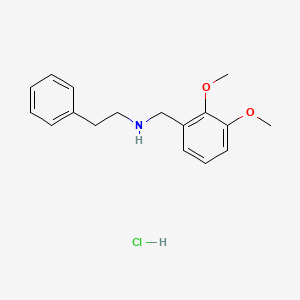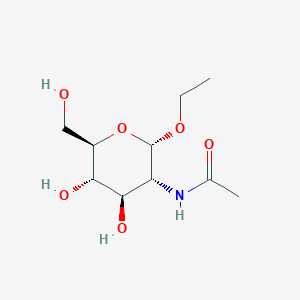
alpha-D-Glucopyranoside, ethyl 2-(acetylamino)-2-deoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-Glucopyranoside, ethyl 2-(acetylamino)-2-deoxy- is a chemical compound that belongs to the class of glucopyranosides This compound is characterized by the presence of an ethyl group attached to the glucopyranoside ring and an acetylamino group at the 2-deoxy position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranoside, ethyl 2-(acetylamino)-2-deoxy- typically involves the glycosylation of a suitable glucose derivative with an ethyl group. The reaction conditions often include the use of a glycosyl donor and an acceptor in the presence of a catalyst. Common catalysts used in this reaction include Lewis acids such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or acetonitrile at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of alpha-D-Glucopyranoside, ethyl 2-(acetylamino)-2-deoxy- may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically purified using techniques such as crystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-D-Glucopyranoside, ethyl 2-(acetylamino)-2-deoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The acetylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiol compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Alpha-D-Glucopyranoside, ethyl 2-(acetylamino)-2-deoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying glycosylation reactions.
Biology: The compound is used in studies of carbohydrate metabolism and as a substrate for enzymes involved in glycosylation.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism by which alpha-D-Glucopyranoside, ethyl 2-(acetylamino)-2-deoxy- exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to acceptor molecules. This process is crucial in the biosynthesis of glycoproteins and glycolipids, which play important roles in cell signaling and recognition.
Comparaison Avec Des Composés Similaires
Alpha-D-Glucopyranoside, ethyl 2-(acetylamino)-2-deoxy- can be compared with other similar compounds such as:
Methyl alpha-D-glucopyranoside: This compound has a methyl group instead of an ethyl group and is commonly used as a non-metabolizable analog of glucose.
Beta-D-glucopyranoside derivatives: These compounds differ in the configuration of the glycosidic bond and may have different biological activities and properties.
The uniqueness of alpha-D-Glucopyranoside, ethyl 2-(acetylamino)-2-deoxy- lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H19NO6 |
|---|---|
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
N-[(2S,3R,4R,5S,6R)-2-ethoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C10H19NO6/c1-3-16-10-7(11-5(2)13)9(15)8(14)6(4-12)17-10/h6-10,12,14-15H,3-4H2,1-2H3,(H,11,13)/t6-,7-,8-,9-,10+/m1/s1 |
Clé InChI |
KRABAWXNIPSDEF-IGORNWKESA-N |
SMILES isomérique |
CCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C |
SMILES canonique |
CCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propenoic acid,3-[4-[(4-bromophenyl)thio]-3-nitrophenyl]-](/img/structure/B12325262.png)
![Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(2-propen-1-yl)-2-thioxo-](/img/structure/B12325265.png)
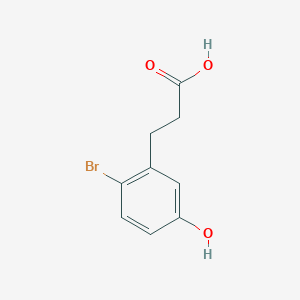
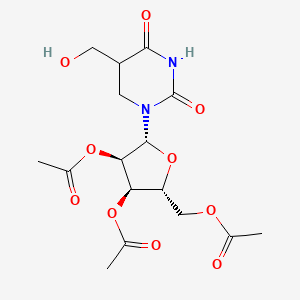
![1,1'-Bis{(S)-{(SP)-2-[(R)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B12325279.png)
![2,3,14-trihydroxy-17-[5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12325287.png)
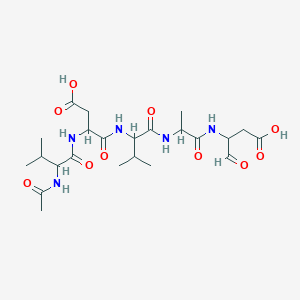
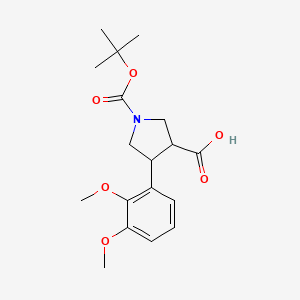
![3-[14-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one](/img/structure/B12325304.png)

![(1R,14R)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.0^{3,12.0^{4,9.0^{15,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12325315.png)
